N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine
Description
N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS 152120-55-3) is a guanidylation reagent widely used in organic synthesis to introduce protected guanidine groups into target molecules. Its structure features dual benzyloxycarbonyl (Cbz) protecting groups, which enhance stability during reactions and allow selective deprotection under hydrogenolysis conditions . With a molecular formula of C20H18N4O4 (molecular weight 378.38 g/mol), this compound is a crystalline solid (melting point 87–91°C) and is commercially available as a pharmaceutical intermediate . Applications include the synthesis of agmatine derivatives, bis-guanidine carboxylic acids, and peptide modifications .
Properties
IUPAC Name |
benzyl N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUVVTTYMTSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152120-55-3 | |
| Record name | Phenylmethyl N-[[[(phenylmethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152120-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-Benzyl(1H-pyrazol-1-yl)methylenedicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that the nitrogen and hydrogen atoms on the guanidine group of similar compounds have a high affinity for carbonates, phosphates, and peptides.
Mode of Action
N,N’-Di-Cbz-pyrazole-1-carboxamidine interacts with its targets primarily through the formation of hydrogen bonds. The nitrogen and hydrogen atoms on the guanidine group of the compound have a high affinity for carbonates, phosphates, and peptides, making it easy to form these bonds.
Biochemical Pathways
Guanidine-based compounds are known to produce anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions.
Pharmacokinetics
N,N’-Di-Cbz-pyrazole-1-carboxamidine is slightly soluble in water and soluble in methanol and chloroform, which could influence its absorption and distribution in the body.
Biological Activity
N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS No. 152120-55-3) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: CHNO
- Molecular Weight: 378.4 g/mol
- Melting Point: 90.0 - 96.0 °C
- Purity: ≥ 98.0% (HPLC)
This compound exhibits significant biological activity due to its ability to interact with various biomolecules. Its mechanism of action primarily involves:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.
- Catalytic Activity: It acts as a catalyst in organic reactions, leveraging its strong basicity to facilitate various chemical transformations .
1. Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
3. Anticancer Activity
Emerging studies have explored the anticancer potential of this compound. Preliminary data indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to elucidate its specific targets within cancer signaling pathways .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on certain enzymes implicated in metabolic disorders. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in managing metabolic syndromes.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in reduced neuronal cell death and improved survival rates compared to controls. This highlights its potential role in neuroprotection and as a candidate for further development in neurodegenerative disease therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine | Similar structure with different protecting groups | Moderate enzyme inhibition |
| N,N'-Bis-Z-1-guanylpyrazole | Contains guanidino group | Higher anticancer activity observed |
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate
N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is primarily used as a pharmaceutical intermediate. Its structure allows it to participate in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways. The compound's ability to act as a precursor in the formation of guanidine derivatives makes it valuable in drug development.
2. Synthesis of Guanidine Derivatives
The compound serves as a crucial building block in the synthesis of guanidine derivatives, which are known for their biological activities, including anti-inflammatory and antitumor properties. For instance, reactions involving this compound have been documented to yield guanidinylated compounds that demonstrate significant pharmacological effects.
Case Study 1: Synthesis of Guanidinylated Compounds
In a study published by the Royal Society of Chemistry, researchers utilized this compound in a multi-step synthesis to create a guanidinylated compound with promising biological activity. The reaction involved stirring the compound with other reagents under controlled conditions, leading to a yield of over 60% for the desired product .
Case Study 2: Development of Antitumor Agents
Another research effort focused on modifying this compound to develop novel antitumor agents. The derivatives synthesized showed enhanced potency against various cancer cell lines compared to existing treatments. The modifications included altering substituents on the pyrazole ring, which significantly affected the biological activity .
Summary of Applications
| Application | Description |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of bioactive compounds |
| Synthesis of Guanidine Derivatives | Serves as a building block for biologically active guanidine derivatives |
| Antitumor Agent Development | Modified derivatives show enhanced potency against cancer cell lines |
Chemical Reactions Analysis
Guanidine Group Transfer Reactions
This compound acts as a transamidination agent, transferring its bis-Cbz-protected guanidine moiety to primary amines. The reaction proceeds under mild conditions without requiring metal catalysts:
Example Reaction with 4-Bromophenethylamine
| Parameter | Value | Source |
|---|---|---|
| Reagent ratio | 1.1 eq of pyrazole derivative | |
| Solvent | THF | |
| Temperature | Ambient (25°C) | |
| Reaction time | 24 hours | |
| Yield | 85% |
The product (a Cbz-protected guanidine) was characterized by <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 11.58 (s, 1H, NH), 8.44 (t, J=6.4 Hz, 1H), 7.49–7.31 (m, 12H, aromatic) .
Catalytic Hydrogenolysis
The Cbz groups are cleavable via hydrogenolysis, enabling access to free guanidines:
| Deprotection Conditions | Outcome | Source |
|---|---|---|
| 10% Pd/C, H<sub>2</sub> atmosphere | Quantitative Cbz removal | |
| Ethanol/EtOAc solvent mixture | Clean deprotection |
Stability and Reaction Mechanism
-
Thermal Stability : Melting point 87–91°C , compatible with reactions below 100°C.
-
Mechanistic Insight : The pyrazole ring acts as a leaving group during transamidination, while the Cbz groups prevent undesired side reactions (e.g., oligomerization) .
Comparative Reaction Efficiency Table
| Substrate | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Bromophenethylamine | THF | 24 | 85 | >98 |
| L-Ornithine hydrochloride | Dioxane/formamide | 24 | 56 | 95 |
The compound's utility stems from its balanced reactivity/stability profile, making it indispensable for synthesizing guanidine-containing pharmaceuticals and functional materials. Recent applications emphasize its role in creating protease inhibitors and ion channel modulators .
Comparison with Similar Compounds
Comparison with Similar Guanidylation Reagents
Key Structural and Functional Differences
The compound is part of a family of pyrazole-based guanidylation reagents differing in protecting groups and reactivity. Below is a detailed comparison:
1H-Pyrazole-1-carboxamidine Hydrochloride (PCA)
- Structure : Unprotected amidine core with a hydrochloride counterion.
- Advantages : Single-step guanidylation without requiring deprotection, avoiding hazardous byproducts like methyl mercaptan .
- Disadvantages: Limited stability in basic conditions; requires neutralization for optimal reactivity.
- Applications : Preferred for rapid guanidine introduction in small-scale syntheses .
N-Boc-1H-pyrazole-1-carboxamidine
- Structure: Mono-tert-butoxycarbonyl (Boc)-protected amidine.
- Advantages : Acid-labile Boc group simplifies deprotection (e.g., with trifluoroacetic acid) .
- Disadvantages : Single protection may lead to side reactions in multi-step syntheses.
- Applications : Used in intermediates requiring Boc deprotection, such as peptide analogs .
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Di-Boc)
- Structure : Dual Boc-protected amidine (CAS 152120-54-2).
- Advantages : Enhanced stability in acidic/basic conditions; sequential deprotection possible.
- Disadvantages : Higher molecular weight (C14H22N4O4) may reduce solubility in polar solvents .
- Applications : Synthesis of zwitterionic compounds like ANT-2681, where controlled deprotection is critical .
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Comparative Data Table
| Compound | Protecting Groups | Molecular Weight (g/mol) | Deprotection Method | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine | Dual Cbz | 378.38 | Hydrogenolysis (H₂/Pd) | Dual protection for stability | Harsher deprotection conditions |
| PCA (1H-pyrazole-1-carboxamidine hydrochloride) | None | 173.62 | None required | Fast, single-step reaction | Limited stability in basic media |
| N-Boc-1H-pyrazole-1-carboxamidine | Single Boc | 239.25 | Acid (TFA) | Mild deprotection | Risk of incomplete reactions |
| Di-Boc-1H-pyrazole-1-carboxamidine | Dual Boc | 352.36 | Acid (TFA) | Sequential deprotection possible | Lower solubility in polar solvents |
| 1,3-Di-Boc-2-(triflyl)guanidine | Boc + triflyl | 434.32 | Acid (TFA) | High reactivity | Triflate byproduct formation |
Reaction Efficiency and Yields
Preparation Methods
Urethane Protection via 1-Guanylpyrazole Intermediates
A widely cited approach utilizes 1-guanylpyrazole as an intermediate, which is subsequently protected with benzyloxycarbonyl (Cbz) groups. TCI America’s protocol exemplifies this route:
-
Reagents : 1-Guanylpyrazole, benzyl chloroformate (Cbz-Cl), triethylamine (TEA).
-
Solvents : Tetrahydrofuran (THF) or dichloromethane.
-
Procedure : 1-Guanylpyrazole is treated with excess Cbz-Cl (2.2 equivalents) and TEA (3 equivalents) in THF at 0–25°C. The reaction is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane = 1:3, R<sub>f</sub> = 0.45).
Key Data :
Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields the product as a pale yellow oil.
Experimental Optimization and Mechanistic Insights
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Comparative studies from the Royal Society of Chemistry highlight:
-
Solvent Systems : A 1:2 v/v mixture of p-dioxane and formamide facilitates rapid guanidinylation at ambient temperature, achieving 56% yield after reversed-phase HPLC purification.
-
Bases : N,N-Diisopropylethylamine (DIEA) outperforms TEA in minimizing side reactions during Cbz protection, particularly with sterically hindered amines.
Stoichiometric Considerations
Stoichiometric excess of Cbz-Cl (2.0–2.2 equivalents) ensures complete bis-protection of the guanidine group. Substoichiometric ratios lead to mono-Cbz byproducts, complicating purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (270 MHz, DMSO-d<sub>6</sub>) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.58 | Singlet | 1H | Pyrazole NH |
| 8.44 | Triplet | 1H | Amidino NH |
| 7.49–7.31 | Multiplet | 12H | Cbz aromatic protons |
| 5.20, 5.04 | Singlets | 4H | Cbz CH<sub>2</sub> |
High-Performance Liquid Chromatography (HPLC)
Commercial batches exhibit >98% purity under reverse-phase conditions (C18 column, methanol/water gradient). Retention times vary slightly with mobile phase composition but remain consistent across suppliers.
Applications in Guanidine Synthesis
Q & A
Q. Methodology :
- Solution-phase : Dissolve the amine (1 equiv) in anhydrous DMF or THF (10 mL/mmol). Add this compound (2 equiv) and DIPEA (3 equiv). Stir at room temperature (RT) for 24–48 hours. Monitor via HPLC or ¹H NMR .
- Solid-phase : Use 2 equivalents of reagent per free amino group on resin-bound peptides. Reaction completion typically occurs within 2 hours .
How can reaction conditions be optimized for sterically hindered amines?
Q. Advanced strategies :
- Reagent excess : Increase to 3–4 equivalents to overcome steric hindrance .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity .
- Temperature : Prolonged heating (40–60°C) may improve kinetics, though the reagent is stable under mild conditions .
- Base optimization : Replace DIPEA with stronger bases (e.g., DBU) for less nucleophilic amines .
How is reaction progress monitored, and how are products characterized?
Q. Analytical methods :
- NMR monitoring : Conduct reactions in deuterated solvents (d7-DMF or d8-THF) for real-time ¹H/¹³C NMR analysis .
- HPLC control : Track amine consumption and guanidine formation using reverse-phase HPLC with UV detection .
- Mass spectrometry : Confirm product identity via ESI-MS or MALDI-TOF for peptides .
- FT-IR/UV-Vis : Validate functional group transformations (e.g., loss of amine peaks, emergence of guanidine signals) .
How are low yields addressed in guanidinylation reactions?
Q. Troubleshooting :
- Reagent quality : Ensure the reagent is freshly prepared or stored under inert conditions to prevent hydrolysis .
- Amine activation : Pre-activate poorly reactive amines with TMSCl or BF₃·OEt₂ to enhance nucleophilicity .
- Solvent drying : Use molecular sieves or anhydrous solvents to eliminate moisture, which can deactivate the reagent .
- Extended reaction times : Sterically hindered systems may require >72 hours for completion .
What protective groups are compatible with this reagent?
Q. Compatibility :
- Benzyloxycarbonyl (Cbz) : The reagent itself contains Cbz groups, making it orthogonal to tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protections .
- Acid-labile groups : Avoid using with Boc-protected amines if TFA deprotection is planned post-guanidinylation .
What challenges arise in solid-phase synthesis with this reagent?
Q. Key considerations :
- Resin compatibility : Swelling properties of the resin (e.g., polystyrene vs. PEG-based) affect reagent diffusion and reaction efficiency .
- Steric hindrance : N-methylated or bulky residues (e.g., peptoids) require higher reagent equivalents or repeated couplings .
- Work-up : Thorough washing with DMF and DCM is critical to remove excess reagent and byproducts .
How does this reagent compare to other guanidinylation agents?
Q. Comparative analysis :
- Pyrazole vs. triazole derivatives : 1H-Triazole-1-[N,N'-Bis(tert-butoxycarbonyl)]carboxamidine exhibits faster kinetics but lower stability under heating .
- Benzotriazole-based reagents : Electron-withdrawing substituents (e.g., 5-Cl or 6-NO₂) enhance reactivity but complicate synthesis .
- Cyanamide : Less efficient for secondary amines and requires harsher conditions (e.g., 80°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
